molecular formula C6H5BrO3S B8811710 4-Bromo-3-methoxythiophene-2-carboxylic acid CAS No. 110545-68-1

4-Bromo-3-methoxythiophene-2-carboxylic acid

Cat. No.: B8811710
CAS No.: 110545-68-1
M. Wt: 237.07 g/mol
InChI Key: OLDGPQVUEMIBNR-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid typically involves the bromination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxythiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

110545-68-1

Molecular Formula

C6H5BrO3S

Molecular Weight

237.07 g/mol

IUPAC Name

4-bromo-3-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C6H5BrO3S/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9)

InChI Key

OLDGPQVUEMIBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 37.5 g (0.15 mole) of methyl 4-bromo-3-methoxy-2-thiophenecarboxylate and 12 g of KOH (0.18 mole) in a mixture of 250 mL of methanol and 100 mL of water was refluxed for 2 hr. The reaction mixture was cooled and most of the methanol was removed in vacuo. The solution was partitioned with ether and dilute aqueous HCl. The organic phase was separated dried over MgSO4, filtered and concentrated and dried under a vacuum to give 34 g (94%) of a colorless solid. mp 191-192° C. 1H NMR (300 MHz, CDCl3): δ 7.5 (s, 1H); 4.1 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 29.89; H, 2.06; S, 13.14.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
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reactant
Reaction Step One
Quantity
250 mL
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solvent
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

The product from Step A above (22.5 g, 84.36 mmol) was dissolved in 60 mL of tetrahydrofuran and added with 125 mL of a 1.0 M NaOH aqueous solution. The mixture was stirred at room temperature for 4 d, then washed with ether (60 mL×2), acidified to pH ˜2 using a 1.0 M HCl aqueous solution. Solids were precipitated out after acidification, and collected by filtration. The solid was dissolved in methylene chloride-ethyl acetate (˜4:1, v/v). The organic solution was washed with H2O and brine, dried with Na2SO4, and concentrated in vacuo to a light yellow solid, further dried on height vacuum, yielding 17.95 g of 4-bromo-3-methoxy-2-thiophene carboxylic acid (90%, MH+=237.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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